L-Cysteine hydrochloride
Overview
Description
L-Cysteine Hydrochloride is a hydrochloride salt form of L-Cysteine, a sulfur-containing non-essential amino acid. It plays a crucial role in various biological processes, including protein synthesis, detoxification, and the production of antioxidants. L-Cysteine is naturally found in many protein-rich foods such as poultry, eggs, dairy products, and legumes. It is also produced synthetically for industrial uses .
Mechanism of Action
- When hepatic glutathione is depleted (e.g., during acetaminophen overdose), L-Cysteine helps restore cellular integrity by replenishing glutathione levels .
- L-Cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase, contributing to various metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
L-Cysteine hydrochloride plays a crucial role in biochemical reactions, primarily due to its thiol group, which contains a sulfur atom bonded to a hydrogen atom. This thiol group allows this compound to participate in redox reactions as a reducing agent and a nucleophile . It serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins, the formation of collagen, and the maintenance of healthy skin, hair, and nails .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It acts as a precursor for glutathione, which helps protect cells from damage caused by free radicals . This compound is involved in the synthesis of proteins and the formation of collagen, which is essential for maintaining healthy skin, hair, and nails . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of cells and providing sulfur for various metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, which is a critical antioxidant in cells . This compound contributes to the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function . Additionally, it interacts with various enzymes and proteins, modulating their activity through redox reactions and providing sulfur for the synthesis of other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is sensitive to heat and can be easily oxidized, leading to the formation of cystine, a dimer of cysteine . The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound supports cell growth and viability in cell culture applications, but its stability and effectiveness may decrease over time due to oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At appropriate dosages, this compound can support various physiological functions, including antioxidant defense and protein synthesis . High doses of this compound may lead to toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glutathione, a critical antioxidant in cells . It also participates in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function . Additionally, this compound provides sulfur for the synthesis of other biomolecules, such as coenzyme A, biotin, and thiamine . These metabolic pathways highlight the importance of this compound in cellular metabolism and redox regulation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, where it participates in various biochemical reactions and metabolic processes . The transport and distribution of this compound are crucial for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in different subcellular compartments allows it to participate in various biochemical reactions and metabolic processes, contributing to its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteine Hydrochloride can be synthesized through several methods. One common method involves the hydrolysis of proteins, typically extracted from animal hair or feathers, using hydrochloric acid. This process breaks down the proteins into their constituent amino acids, including L-Cysteine, which is then converted into its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to overproduce L-Cysteine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Cysteine, which is then converted into its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: L-Cysteine Hydrochloride undergoes various chemical reactions, including:
Oxidation: L-Cysteine can be oxidized to form L-Cystine, a dimer of L-Cysteine linked by a disulfide bond.
Reduction: L-Cystine can be reduced back to L-Cysteine under reducing conditions.
Substitution: The thiol group in L-Cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: Various alkylating agents can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: L-Cystine.
Reduction: L-Cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
L-Cysteine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds.
Comparison with Similar Compounds
L-Cysteine Hydrochloride can be compared with other sulfur-containing amino acids such as:
L-Methionine: Another sulfur-containing amino acid that is essential for humans.
L-Cystine: The oxidized dimer form of L-Cysteine, linked by a disulfide bond.
Uniqueness of this compound: this compound is unique due to its high solubility in water and its ability to form disulfide bonds, which are essential for the stability and function of many proteins .
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020367 | |
Record name | l-Cysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Cysteine hydrochloride monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13559 | |
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Record name | Cysteine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13560 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-89-1, 52-90-4 | |
Record name | L-(+)-Cysteine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cysteine hydrochloride (anhydrous) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Cysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cysteine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C decomposes | |
Record name | CYSTEINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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